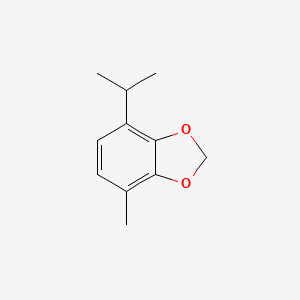
13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,14-Diazatricyclo(82114,7)tetradeca-4,6,10,12-tetraene is a complex organic compound with the molecular formula C12H14N2 This compound is characterized by its unique tricyclic structure, which includes two nitrogen atoms and multiple double bonds
Vorbereitungsmethoden
The synthesis of 13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 13,14-Diazatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene include:
13,14-Dioxatricyclo(8.2.1.14,7)tetradeca-4,6,10,12-tetraene: This compound has a similar tricyclic structure but contains oxygen atoms instead of nitrogen.
This compound: Another variant with slight modifications in the tricyclic framework.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and double bonds, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
73650-67-6 |
|---|---|
Molekularformel |
C12H14N2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
13,14-diazatricyclo[8.2.1.14,7]tetradeca-1(12),4,6,10-tetraene |
InChI |
InChI=1S/C12H14N2/c1-2-10-7-8-12-4-3-11(14-12)6-5-9(1)13-10/h1-4,13-14H,5-8H2 |
InChI-Schlüssel |
ACKCVPCEULGAGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=C(N2)CCC3=CC=C1N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


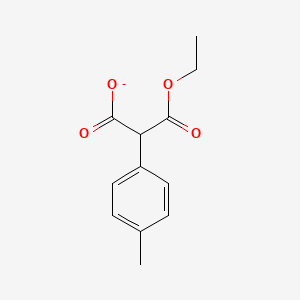
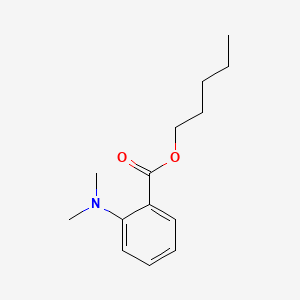
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
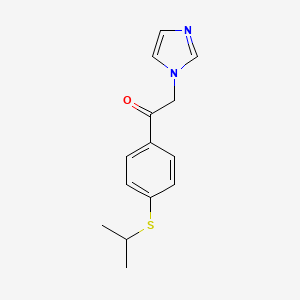
methanone](/img/structure/B14463638.png)
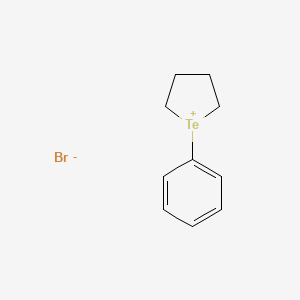
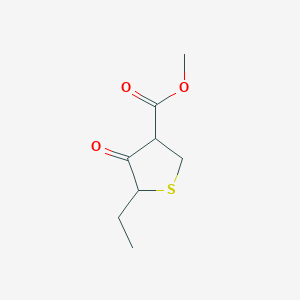
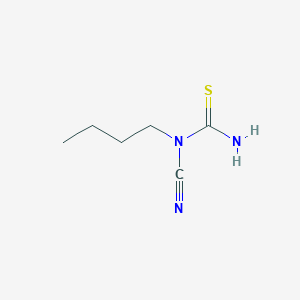
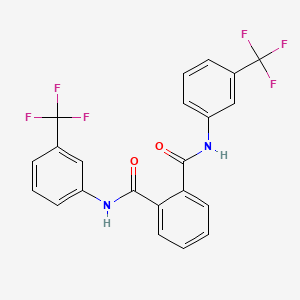
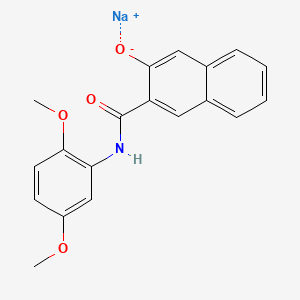
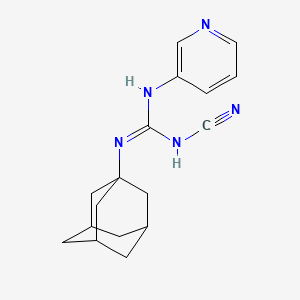
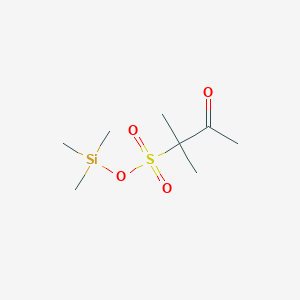
![2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)](/img/structure/B14463696.png)
